molecular formula C22H24N6O2 B7552955 N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide

N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide

货号: B7552955
分子量: 404.5 g/mol
InChI 键: FRPGXASDLSPSCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of several B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment option for various types of cancer.

作用机制

N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide inhibits SYK by binding to the kinase domain and preventing its activation. SYK is a key mediator of B-cell receptor signaling, and its inhibition leads to downstream effects such as decreased activation of the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as the B-cell lymphoma-2 (BCL-2) inhibitor venetoclax, suggesting that it may have potential for combination therapy.

实验室实验的优点和局限性

One advantage of N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide is its specificity for SYK, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

For N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide research include investigating its potential for combination therapy with other anticancer agents, as well as exploring its efficacy in other types of cancer. Additionally, further studies are needed to determine the optimal dosing regimen and to assess the safety and tolerability of this compound in clinical trials.

合成方法

The synthesis of N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 3-(morpholin-4-ylmethyl)benzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-(1-cyclopropyltetrazol-5-yl)aniline to form the key intermediate, which is subsequently coupled with morpholine to yield the final product, this compound.

科学研究应用

N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent antitumor activity and has been shown to inhibit SYK signaling, resulting in decreased proliferation and survival of malignant B-cells.

属性

IUPAC Name

N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c29-22(18-5-1-3-16(13-18)15-27-9-11-30-12-10-27)23-19-6-2-4-17(14-19)21-24-25-26-28(21)20-7-8-20/h1-6,13-14,20H,7-12,15H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPGXASDLSPSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC(=C4)CN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。